molecular formula C20H19FN2O4S B2568289 (Z)-methyl 4-((3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate CAS No. 865163-04-8

(Z)-methyl 4-((3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate

Cat. No.: B2568289
CAS No.: 865163-04-8
M. Wt: 402.44
InChI Key: FMCOPPUAGNHEJZ-XDOYNYLZSA-N
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Description

The compound (Z)-methyl 4-((3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is a structurally complex molecule featuring a benzo[d]thiazole core with a 6-fluoro substituent, a 3-(2-ethoxyethyl) side chain, and a carbamoyl linker connecting to a methyl benzoate group.

Key structural elements include:

  • Benzo[d]thiazole core: A fused bicyclic system combining benzene and thiazole rings, often associated with bioactivity in pharmaceuticals and agrochemicals.
  • 6-Fluoro substituent: Enhances electronic effects and metabolic stability.
  • 3-(2-Ethoxyethyl) group: A flexible ether-containing side chain that may improve solubility.
  • Methyl benzoate ester: A common moiety in prodrugs or compounds designed for enhanced bioavailability.

Properties

IUPAC Name

methyl 4-[[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4S/c1-3-27-11-10-23-16-9-8-15(21)12-17(16)28-20(23)22-18(24)13-4-6-14(7-5-13)19(25)26-2/h4-9,12H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCOPPUAGNHEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(Z)-methyl 4-((3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzothiazole derivatives with carbamoylating agents. The process can be optimized through various reaction conditions to yield high purity and yield.

Anticancer Properties

Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been documented to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa10Apoptosis induction
Compound BMCF-715Cell cycle arrest
(Z)-methyl 4-...A549TBDTBD

Note: TBD = To Be Determined

Antimicrobial Activity

Benzothiazole derivatives have also demonstrated a broad spectrum of antimicrobial activity against various pathogens. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy of Benzothiazole Derivatives

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC, µg/mL)
Compound CStaphylococcus aureus50
Compound DEscherichia coli75
(Z)-methyl 4-...Pseudomonas aeruginosaTBD

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism and microbial growth.
  • Disruption of Cellular Signaling : These compounds may interfere with signaling pathways that regulate cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cells, leading to apoptosis.

Case Studies

Several studies have focused on the biological effects of benzothiazole derivatives:

  • Study on Anticancer Effects : A study demonstrated that a related benzothiazole compound significantly inhibited tumor growth in xenograft models, suggesting potential for development as an anticancer agent.
  • Antimicrobial Study : Another study reported the synthesis of several benzothiazole derivatives that exhibited potent antimicrobial activity against resistant strains, highlighting their potential in treating infections caused by multidrug-resistant bacteria.

Comparison with Similar Compounds

Structural Analogs with Benzoate Esters and Heterocyclic Systems

Ethyl Benzoate Derivatives (I-6230 Series)
  • Examples: I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate), I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) .
  • Comparison: Ester Group: The target compound uses a methyl benzoate, whereas these analogs employ ethyl benzoate, which may alter hydrolysis rates and lipophilicity.
Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205)
  • Structure : Features a thiadiazole ring instead of thiazole, with a methoxy linker to the benzoate .
  • Molecular Weight : 369.4 g/mol (C18H15N3O4S), comparable to the target compound (estimated ~430–450 g/mol).
  • Key Difference : The thiadiazole’s electron-deficient nature contrasts with the thiazole’s aromaticity, affecting electronic properties and reactivity.
Benzamide Analogs (e.g., 1007540-88-6)
  • Structure : (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide .
  • Comparison :
    • Functional Group : Replaces the methyl benzoate ester with a benzamide , increasing resistance to hydrolysis but reducing solubility.
    • Substituents : Similar 3-ethyl-6-fluoro benzo[d]thiazole core, suggesting shared synthetic pathways or biological targets.

Functional Group Comparisons: Esters vs. Carbamates vs. Sulfonylureas

Thiazolylmethylcarbamates ()
  • Examples : Thiazol-5-ylmethyl carbamate derivatives with complex peptide-like backbones .
Sulfonylurea Herbicides ()
  • Examples: Metsulfuron methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) .
  • Comparison : Both share a methyl benzoate group, but sulfonylureas incorporate triazine rings and sulfonylurea linkers, targeting acetolactate synthase in plants. The target compound’s thiazole core may imply different biological targets.

Q & A

Q. What are the optimal synthetic routes for synthesizing (Z)-methyl 4-... benzoate, and what critical parameters influence yield and purity?

The synthesis involves multi-step reactions, including nucleophilic substitution to introduce the 2-ethoxyethyl group and coupling reactions to form the carbamoyl benzoate moiety. Key parameters include:

  • Temperature : Maintaining 60–65°C during condensation steps to prevent side reactions .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while ethanol aids in purification .
  • Reaction time : Extended durations (2.5–3 hours) improve intermediate formation but require monitoring via HPLC to avoid decomposition .
    Post-synthesis, HPLC and NMR are critical for purity assessment, with yields typically ranging from 45% to 65% under optimized conditions .

Q. How is the compound structurally characterized, and what analytical techniques are most reliable?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the Z-configuration of the imine bond and substituent positions .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemical ambiguities and confirms crystal packing, as demonstrated in related benzo[d]thiazole derivatives .

Q. What preliminary biological screening assays are recommended for this compound?

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays to identify potential targets .
  • Antimicrobial activity : Employ broth microdilution methods against Gram-positive/negative bacteria and fungi .

Q. What safety precautions are necessary when handling this compound?

  • Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation); use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store in airtight containers at –20°C to prevent degradation .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

  • Density Functional Theory (DFT) : Compare experimental NMR chemical shifts with DFT-calculated values to validate structural assignments .
  • 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals in crowded spectral regions .
  • Dynamic NMR : Investigate temperature-dependent conformational changes affecting peak splitting .

Q. What strategies improve synthetic yield while minimizing byproducts?

  • Catalyst optimization : Employ Pd/C or CuI for coupling reactions to enhance regioselectivity .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from hours to minutes) and improve yields by 10–15% .
  • Purification techniques : Use preparative HPLC with C18 columns to isolate the Z-isomer from E-isomer contaminants .

Q. How can computational methods elucidate the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., EGFR kinase) .
  • MD simulations : Simulate ligand-protein interactions over 100 ns to assess stability and binding free energies .
  • QSAR modeling : Correlate substituent effects (e.g., ethoxyethyl vs. methoxy groups) with activity trends .

Q. How does structural modification of substituents (e.g., ethoxyethyl vs. methylsulfonyl) alter bioactivity?

A comparative analysis of analogs reveals:

SubstituentBioactivity Trend (IC₅₀)Key Reference
2-Ethoxyethyl12 µM (EGFR inhibition)
Methylsulfonyl8 µM (Anticancer)
4-Methoxyphenyl25 µM (Antimicrobial)
Electron-withdrawing groups (e.g., methylsulfonyl) enhance target affinity, while bulky substituents reduce solubility .

Q. How can solubility issues in aqueous bioassays be addressed?

  • Co-solvents : Use DMSO (≤1% v/v) to maintain compound stability without cytotoxicity .
  • Nanoparticle encapsulation : PEGylated liposomes improve bioavailability by 3-fold in in vivo models .
  • Prodrug design : Introduce phosphate esters hydrolyzed in vivo to enhance aqueous solubility .

Q. What methodologies assess metabolic stability and degradation pathways?

  • Liver microsome assays : Incubate with human hepatocytes and analyze metabolites via LC-MS/MS .
  • CYP450 inhibition screening : Use fluorogenic substrates to identify isoform-specific interactions .
  • Forced degradation studies : Expose to acidic/alkaline conditions and UV light to identify labile functional groups (e.g., ester bonds) .

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